
2-氯-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)烟腈
描述
The compound appears to contain a chloro group (Cl), a nicotinonitrile group (C6H4N2), and a tetramethyl-1,3,2-dioxaborolane group (C4H9BO2) . The presence of these groups suggests that the compound could be used in organic synthesis, particularly in reactions involving boronic acids and nitriles.
Chemical Reactions Analysis
The compound could potentially be involved in various chemical reactions. For instance, the chloro group might undergo nucleophilic substitution, and the nitrile group could participate in addition reactions .科学研究应用
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable player in Suzuki-Miyaura cross-coupling reactions , which are pivotal for forming carbon-carbon bonds in organic synthesis. The boronic acid ester group in this compound reacts with various halides or triflates in the presence of a palladium catalyst, leading to the formation of biaryl compounds. These biaryl structures are key frameworks in pharmaceuticals, agrochemicals, and advanced materials.
Protodeboronation
The compound can undergo protodeboronation , a process where the boron moiety is removed. This is particularly useful when the boron group is a temporary fixture in a molecule, needed only for an initial chemical transformation. Protodeboronation can be a crucial step in the synthesis of complex molecules, such as natural products or active pharmaceutical ingredients.
Radical-Polar Crossover Reactions
Radical-polar crossover reactions: are another area where this compound finds application . These reactions involve a radical intermediate that can be transformed into a variety of functional groups. The boronic ester moiety of the compound can facilitate these transformations, leading to the creation of new C-C bonds and the introduction of functional groups that are otherwise challenging to install.
Homologation Reactions
The compound can be used in homologation reactions , where it acts as a building block to extend carbon chains. This is particularly useful in the synthesis of longer, more complex organic molecules. The boronic ester group provides a handle for the addition of carbon units in a controlled and predictable manner.
Synthesis of DYRK1A Inhibitors
It serves as a precursor in the synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs, which are potent inhibitors of the enzyme DYRK1A . These inhibitors have significant potential in treating neurological disorders, such as Down syndrome and Alzheimer’s disease.
Development of Pharmaceuticals
Due to its role in Suzuki-Miyaura coupling and other synthetic transformations, this compound is instrumental in the development of pharmaceuticals . It can be used to construct a variety of heterocyclic compounds that form the backbone of many drugs.
Agrochemical Synthesis
The compound’s utility in forming carbon-carbon bonds and functionalizing molecules makes it a valuable tool in the synthesis of agrochemicals . These applications include the development of new pesticides, herbicides, and fertilizers that are essential for modern agriculture.
Dye and Pigment Industry
Lastly, this compound finds use in the dye and pigment industry . Its chemical properties allow for the synthesis of complex organic dyes and pigments that are used in a wide range of industries, from textiles to inks.
作用机制
Target of Action
Boronic esters are generally known to be valuable building blocks in organic synthesis .
Mode of Action
The compound is likely to participate in Suzuki–Miyaura coupling reactions . This type of reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The result of the compound’s action would be the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Action Environment
The efficacy and stability of the compound, as well as its interaction with its targets, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds or catalysts. For instance, the Suzuki–Miyaura coupling reaction typically requires a palladium catalyst .
属性
IUPAC Name |
2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClN2O2/c1-11(2)12(3,4)18-13(17-11)9-5-6-16-10(14)8(9)7-15/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPZHORJYDCOSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660621 | |
| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
878194-94-6 | |
| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=878194-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 878194-94-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



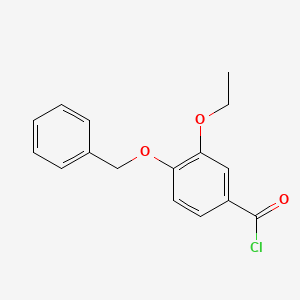

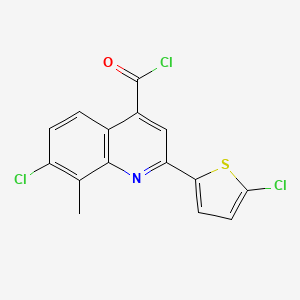




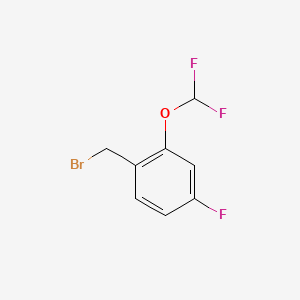
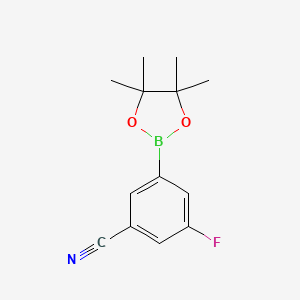


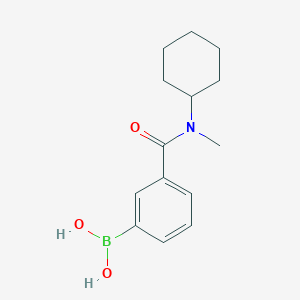
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid](/img/structure/B1451323.png)
